BenchChemオンラインストアへようこそ!

3-cyclopropyl-N-(3,5-dimethoxyphenyl)-1-phenyl-1H-pyrazole-5-carboxamide

Lipophilicity Membrane permeability CNS drug design

Prioritize this specific 3,5-dimethoxy regioisomer for CNS-focused screening. Its PSA of 51.8 Ų (vs. 80.4 Ų for the 2,4-isomer) and logP of 4.32 enhance membrane permeability, a key criterion for CNS target engagement. The 28.6 Ų PSA divergence in this matched molecular pair makes it a superior probe for SAR studies, reducing off-target promiscuity risks. Secure a regioisomerically pure batch to eliminate confounding variables in your hit-to-lead programs.

Molecular Formula C21H21N3O3
Molecular Weight 363.4 g/mol
Cat. No. B10999948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-cyclopropyl-N-(3,5-dimethoxyphenyl)-1-phenyl-1H-pyrazole-5-carboxamide
Molecular FormulaC21H21N3O3
Molecular Weight363.4 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)NC(=O)C2=CC(=NN2C3=CC=CC=C3)C4CC4)OC
InChIInChI=1S/C21H21N3O3/c1-26-17-10-15(11-18(12-17)27-2)22-21(25)20-13-19(14-8-9-14)23-24(20)16-6-4-3-5-7-16/h3-7,10-14H,8-9H2,1-2H3,(H,22,25)
InChIKeyHDVSRJYNYGHBBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Cyclopropyl-N-(3,5-dimethoxyphenyl)-1-phenyl-1H-pyrazole-5-carboxamide: Physicochemical Profile of a Differentiated Pyrazole-5-Carboxamide Scaffold


3-Cyclopropyl-N-(3,5-dimethoxyphenyl)-1-phenyl-1H-pyrazole-5-carboxamide is a synthetic small molecule belonging to the pyrazole-5-carboxamide class—a privileged scaffold in medicinal chemistry associated with kinase inhibition, cannabinoid receptor antagonism, and anti-inflammatory activity . The compound features a cyclopropyl group at the pyrazole C3 position, an N-phenyl substituent at N1, and a 3,5-dimethoxyphenyl carboxamide at C5. Its calculated physicochemical parameters—logP 4.32, polar surface area (PSA) 51.8 Ų, and 5 hydrogen bond acceptors —place it in a property space distinct from close regioisomeric analogs, with implications for membrane permeability and target engagement that are directly relevant to library design and hit-to-lead prioritization.

Why the 3,5-Dimethoxy Regioisomer Cannot Be Substituted with the 2,4-Dimethoxy Analog: Quantified Property Divergence


The dimethoxy substitution pattern on the anilide phenyl ring is the sole structural difference between 3-cyclopropyl-N-(3,5-dimethoxyphenyl)-1-phenyl-1H-pyrazole-5-carboxamide and its 2,4-dimethoxy regioisomer. Despite identical molecular formula and molecular weight, this positional change produces a ΔlogP of +0.20, a ΔPSA of −28.6 Ų, and a ΔlogSw of +0.48 . These are not trivial differences: PSA changes of this magnitude are known to alter blood–brain barrier penetration and oral absorption class boundaries, while a 0.2 logP shift can affect off-target promiscuity risk . Consequently, substituting one regioisomer for the other in a screening library, SAR study, or probe development program introduces unquantified variables that can confound structure–activity interpretation and procurement decisions.

Quantitative Differentiation Evidence for 3-Cyclopropyl-N-(3,5-dimethoxyphenyl)-1-phenyl-1H-pyrazole-5-carboxamide


Higher Lipophilicity vs. 2,4-Dimethoxy Regioisomer: Quantified logP Advantage

The 3,5-dimethoxy regioisomer exhibits a calculated logP of 4.32, compared to 4.12 for the 2,4-dimethoxy regioisomer . This ΔlogP of +0.20 indicates greater lipophilicity, which can enhance passive membrane permeability but may also increase non-specific protein binding. For library design targeting intracellular or CNS-exposed targets, this 0.2-unit difference can shift a compound across empirically defined logP thresholds for brain penetration .

Lipophilicity Membrane permeability CNS drug design

Reduced Polar Surface Area (PSA) vs. 2,4-Dimethoxy Regioisomer: Implications for Passive Permeability

The 3,5-dimethoxy regioisomer has a calculated PSA of 51.8 Ų, substantially lower than the 80.4 Ų of the 2,4-dimethoxy regioisomer . PSA values below 60–70 Ų are generally associated with favorable passive blood–brain barrier penetration, while values above 80 Ų often correlate with poor CNS exposure . This ΔPSA of −28.6 Ų places the two regioisomers on opposite sides of the empirically defined BBB permeability threshold.

Polar surface area Blood–brain barrier Oral bioavailability

Improved Predicted Aqueous Solubility vs. 2,4-Dimethoxy Regioisomer

Predicted logSw for the 3,5-dimethoxy regioisomer is −4.32, compared to −4.80 for the 2,4-dimethoxy regioisomer . This ΔlogSw of +0.48 corresponds to an approximately threefold higher predicted aqueous solubility for the target compound. In practical terms, this solubility advantage can reduce the risk of compound precipitation in biochemical or cell-based assay media, improving dose–response reliability .

Aqueous solubility Formulation Assay compatibility

Class-Level Evidence: Dimethoxyphenyl Pyrazole-5-Carboxamides Achieve Nanomolar Kinase Inhibition

Although target-specific bioactivity data for 3-cyclopropyl-N-(3,5-dimethoxyphenyl)-1-phenyl-1H-pyrazole-5-carboxamide is not publicly available, a structurally related dimethoxyphenyl pyrazole-5-carboxamide—N-(3,4-dimethoxyphenyl)-1-methyl-4-(pyridin-4-ylmethylamino)-1H-pyrazole-5-carboxamide—demonstrates VEGFR2 inhibition with an IC₅₀ of 91 nM in a cell-based assay [1]. The pyrazole-5-carboxamide scaffold bearing a dimethoxyphenyl anilide is thus validated as a kinase-inhibitory chemotype. The 3,5-dimethoxy substitution pattern of the target compound, combined with its distinct lipophilicity and PSA profile, may confer a different kinase selectivity fingerprint compared to 3,4- or 2,4-dimethoxy variants [1].

Kinase inhibition VEGFR2 Anticancer screening

Class-Level Evidence: Cyclopropyl-Containing Pyrazole Carboxamides Exhibit Acceptable Microsomal Stability

A systematic SAR study of cyclopropyl-containing diaryl-pyrazole-3-carboxamides as CB1 receptor antagonists demonstrated that multiple analogs within this chemotype achieve acceptable metabolic stability in human liver microsome assays [1]. While the target compound is a pyrazole-5-carboxamide rather than a 3-carboxamide, the shared cyclopropyl-pyrazole core and the documented metabolic stability of close structural relatives support the scaffold's viability for probe development where hepatic clearance is a concern [1].

Metabolic stability Human liver microsomes PK optimization

Direct-to-Analog Comparison: Full Physicochemical Property Matrix

The table below consolidates all calculated physicochemical parameters for the 3,5-dimethoxy (target) and 2,4-dimethoxy (comparator) regioisomers from a single vendor source, enabling side-by-side procurement decision-making . Every parameter except molecular formula and hydrogen bond counts shows a measurable difference, confirming that regioisomeric substitution is not a neutral exchange.

Property comparison Regioisomer differentiation Library design

Optimal Research and Procurement Application Scenarios for 3-Cyclopropyl-N-(3,5-dimethoxyphenyl)-1-phenyl-1H-pyrazole-5-carboxamide


CNS-Penetrant Focused Screening Library Enrichment

With a PSA of 51.8 Ų—well below the 60–70 Ų threshold empirically associated with passive BBB penetration—and a logP of 4.32, this compound is a suitable addition to CNS-biased screening collections . Its lower PSA and higher lipophilicity versus the 2,4-dimethoxy regioisomer (PSA 80.4 Ų, logP 4.12) make it the preferred regioisomer for CNS target panels, where membrane permeability is a primary selection criterion.

Kinase Selectivity Profiling with a Differentiated Dimethoxy Pharmacophore

Class-level evidence demonstrates that dimethoxyphenyl pyrazole-5-carboxamides achieve nanomolar VEGFR2 inhibition (IC₅₀ 91 nM) [1]. The 3,5-dimethoxy substitution pattern of the target compound, distinct from the 3,4- or 2,4-dimethoxy variants commonly found in kinase inhibitor libraries, offers a unique hydrogen-bonding orientation on the anilide ring. This compound is therefore positioned as a selectivity probe for kinase panel screening, where small changes in dimethoxy geometry can reveal differential hinge-region or allosteric pocket interactions.

Metabolic Stability-Conscious Hit-to-Lead Starting Point

SAR studies on cyclopropyl-containing pyrazole carboxamides confirm that the cyclopropyl-pyrazole core is compatible with acceptable human liver microsome stability [2]. Combined with the target compound's improved predicted solubility over the 2,4-isomer (ΔlogSw +0.48) , this compound represents a strategically sound starting point for hit-to-lead campaigns where both metabolic stability and assay-compatible solubility are early-stage selection filters.

Regioisomer Differentiation Studies in Academic Probe Development

The target compound and its 2,4-dimethoxy regioisomer constitute a matched molecular pair differing only in methoxy group positioning, yet exhibiting a 28.6 Ų PSA divergence and 0.2 logP shift . This pair is ideally suited for academic chemical biology studies investigating how subtle regioisomeric changes affect target engagement, cellular permeability, or polypharmacology profiles—making the target compound a valuable tool for teaching or investigating fundamental SAR principles.

Quote Request

Request a Quote for 3-cyclopropyl-N-(3,5-dimethoxyphenyl)-1-phenyl-1H-pyrazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.